Product packaging for 2-(Thiazol-2-ylthio)acetic acid(Cat. No.:CAS No. 5685-16-5)

2-(Thiazol-2-ylthio)acetic acid

Cat. No.: B2547053
CAS No.: 5685-16-5
M. Wt: 175.22
InChI Key: YLPVEUBTBBTBIT-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical and Biological Sciences

The thiazole ring is a recurring motif in numerous biologically active compounds, both natural and synthetic. Its presence is critical to the function of molecules with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic characteristics, is thought to facilitate their penetration of microbial cell membranes, contributing to their biological activity. mdpi.com The structural rigidity and potential for diverse substitutions on the thiazole ring allow for fine-tuning of its physicochemical properties and biological targets.

Evolution of Thiazolylthioacetic Acid Compounds as Research Entities

The journey of thiazolylthioacetic acid compounds from niche chemicals to subjects of intensive research has been driven by the quest for new therapeutic agents. Early investigations into thiazole derivatives laid the groundwork for the synthesis and evaluation of more complex structures, including those bearing a thioacetic acid moiety. The initial interest was often sparked by the diverse biological activities observed in related thiazole-containing compounds. Over time, researchers have systematically modified the core structure, exploring the impact of different substituents on the thiazole ring and the acetic acid side chain. This has led to the development of a wide array of analogues with a range of biological activities, from potent anti-MRSA agents to potential cardiovascular modulators. nih.gov

Academic and Research Focus on 2-(Thiazol-2-ylthio)acetic acid and its Analogues

Academic research on this compound and its analogues is multifaceted, encompassing synthetic chemistry, pharmacological screening, and structure-activity relationship (SAR) studies. A significant area of investigation has been the synthesis of these compounds, often involving the reaction of a 2-mercaptothiazole (B1225461) derivative with an alpha-haloacetic acid or its ester. chemmethod.comchemicalbook.com

The biological evaluation of these compounds has revealed a range of promising activities. For instance, derivatives of thiazolyl-acetic acid have been investigated for their antimicrobial properties against various bacterial and fungal strains. nih.gov Furthermore, certain analogues have demonstrated anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade. nih.gov The exploration of these compounds extends to their potential as acetylcholinesterase inhibitors, relevant in the context of neurodegenerative diseases. nih.gov

The following tables summarize some of the key research findings related to the synthesis and biological activities of this compound and its analogues.

Compound/Analogue Synthetic Method Highlight Key Research Finding Reference
Ethyl 2-(benzo[d]thiazol-2-ylthio)acetateReaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetateCharacterized by a strong C=O absorption band at 1737 cm⁻¹ in its FTIR spectrum. chemmethod.com
2-(Benzo[d]thiazol-2-ylthio)acetic acidHydrolysis of the corresponding ethyl esterA solid product obtained after acidification. chemicalbook.com
2-(Benzo[d]thiazol-2-ylthio)acetohydrazideReaction of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate with hydrazine (B178648) hydrateFormation confirmed by the appearance of NH and NH₂ stretching vibrations in the FTIR spectrum. chemmethod.comuobaghdad.edu.iq
2-Amino-4-p-chlorophenylthiazole-5-acetic acid derivativesCondensation of a methyl ester with aromatic aldehydes followed by reduction and hydrolysis.The 2-aralkyl-alpha-sulphoderivatives exhibited the most efficacious immunosuppressive and anti-inflammatory activity. nih.gov
Analogue Class Biological Activity Key Findings Reference
(5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acidsAntimicrobialAn analogue with an octyl group showed strong and broad antibacterial and antifungal activities. nih.gov
1β-Methylcarbapenems with a 4-substituted thiazol-2-ylthio moietyAntibacterialActive against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolAnti-inflammatorySignificantly blocked prostaglandin (B15479496) production, possibly through specific COX-2 inhibition. nih.gov
Thiazole-based derivativesAcetylcholinesterase InhibitionCertain derivatives showed potent AChE inhibitory activities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2S2 B2547053 2-(Thiazol-2-ylthio)acetic acid CAS No. 5685-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-4(8)3-10-5-6-1-2-9-5/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPVEUBTBBTBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thiazol 2 Ylthio Acetic Acid and Its Analogues

Classical and Contemporary Approaches to the Core Thiazolylthioacetic Acid Moiety

The formation of the fundamental 2-(thiazol-2-ylthio)acetic acid structure relies on well-established organic reactions that have been refined over time for improved efficiency and substrate scope.

The most direct and widely employed method for synthesizing the this compound core is the S-alkylation of a 2-mercaptothiazole (B1225461) precursor. This nucleophilic substitution reaction involves the deprotonation of the thiol group on the thiazole (B1198619) ring to form a highly nucleophilic thiolate anion, which then attacks an α-haloacetic acid or its ester.

A common precursor for this reaction is 2-mercaptobenzothiazole (B37678), which is readily available. wikipedia.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a polar solvent like ethanol. The process involves the dropwise addition of a haloacetic acid, such as bromoacetic acid, to a solution of the thiazole precursor and the base at room temperature. chemicalbook.com Subsequent acidification of the reaction mixture yields the desired 2-(thiazolylthio)acetic acid derivative. For instance, 2-(Benzo[d]thiazol-2-ylthio)acetic acid has been synthesized from 2-mercaptobenzothiazole and bromoacetic acid with a high yield of 89%. chemicalbook.com

This S-alkylation strategy is also used to produce more complex derivatives. For example, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone (B411989) was prepared by reacting 2-mercaptobenzothiazole with 2-bromo-4′-methylacetophenone, resulting exclusively in the S-alkylation product. nih.gov

Table 1: Examples of S-Alkylation Reactions for Thiazolylthioacetic Acid Synthesis
Thiazole PrecursorAlkylating AgentBase/SolventProductYield (%)Reference
2-MercaptobenzothiazoleBromoacetic acidKOH / Ethanol2-(Benzo[d]thiazol-2-ylthio)acetic acid89 chemicalbook.com
2-Mercaptobenzothiazole2-Bromo-4′-methylacetophenoneNot specified2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanoneNot specified nih.gov
Sodium salt of 2-mercaptobenzothiazoleBenzyl halideN,N-dimethylformamide2-Benzylsulfanyl derivatives of MBTNot specified nih.gov

Condensation reactions provide an alternative and powerful route to construct the thiazole ring system, often from acyclic precursors. These methods can be particularly useful for creating substituted thiazoles that may not be easily accessible through other means.

One prominent approach involves the condensation of 2-aminothiophenols with carbonyl compounds. nih.gov This reaction proceeds through the formation of an imine thiophenol intermediate, which then undergoes cyclization to a benzothiazolidine, followed by oxidation or dehydration to afford the final 2-substituted benzothiazole (B30560). nih.gov Various reagents, including aldehydes and carboxylic acids, can be used as the carbonyl component. nih.govtku.edu.twresearchgate.net For example, 2-arylbenzothiazoles can be synthesized from the condensation of a 2-aminothiophenol (B119425) with substituted benzaldehydes in the presence of a catalyst like Koser's reagent [PhI(OH)OTs] or an oxidizing agent like sodium hydrosulfite. nih.gov

Microwave-assisted, L-proline catalyzed condensation of 2-aminothiophenol with aromatic or aliphatic carboxylic acids has been shown to produce 2-substituted benzothiazoles in moderate to good yields, offering a green and efficient synthetic protocol. tku.edu.twresearchgate.net More complex structures can also be formed; for instance, reacting 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one with substituted benzaldehydes under basic conditions leads to chalcone (B49325) derivatives via a Claisen-Schmidt condensation. nih.gov

Strategies for Structural Diversification and Derivatization

The this compound scaffold serves as a versatile platform for extensive structural modification. These derivatizations are key to fine-tuning the molecule's chemical properties.

The carboxylic acid functional group is a prime site for derivatization. Standard esterification and amidation reactions are commonly used to introduce a wide variety of substituents.

Esters: Esters of 2-(thiazolylthio)acetic acid are readily prepared. For example, a series of 2-(6-acetamidobenzothiazolethio)acetic acid esters were synthesized by the acetylation of 2-(alkoxycarbonylmethylthio)-6-aminobenzothiazoles. mdpi.com Similarly, the methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been used as a starting point for further reactions. nih.gov

Amides: The synthesis of amide derivatives is also well-documented. Amides of 2-amino-thiazole-5-carboxylic-acid can be prepared by reacting an amine-protected thiazole carboxylic acid chloride with a substituted aniline, followed by deprotection. google.com In a more complex example, N-(4-arylthiazol-2-yl)-2-((...thiazol-2-yl)thio)acetamide derivatives were synthesized via the alkylation of chalcone derivatives with acylated thiazoles. nih.gov

Hydrazides: The synthesis of hydrazides from the corresponding carboxylic acids or esters provides another avenue for diversification. Acid hydrazides can serve as precursors for producing hydrazones through reactions with various aldehydes. nih.gov

Table 2: Derivatization of the Carboxylic Acid Group
Starting MaterialReagent(s)Derivative TypeProduct ExampleReference
2-(Alkoxycarbonylmethylthio)-6-aminobenzothiazolesAcetic anhydrideEster2-(6-Acetamidobenzothiazolethio)acetic acid esters mdpi.com
Amine-protected thiazole carboxylic acid chlorideSubstituted anilineAmide2-Amino-thiazole-5-carboxylic-acid-aryl amides google.com
Thiazole chalcone derivativesAcylated thiazoles (e.g., 2-chloro-N-(thiazol-2-yl)acetamide)AmideN-(thiazol-2-yl)-2-((...thiazol-2-yl)thio)acetamide nih.gov
Acid hydrazideAromatic aldehydesHydrazoneHydrazone derivatives of benzothiazoles nih.gov

The introduction of various substituents and aromatic rings onto the thiazole or fused benzothiazole nucleus significantly influences the molecule's electronic and steric properties. Research has shown that the nature of these substituents plays a critical role. For instance, in a series of 2,4-disubstituted thiazole derivatives, the presence of electron-withdrawing groups like a nitro group (NO₂) or electron-donating groups like a methoxy (B1213986) group (OMe) in the para position of a benzene (B151609) ring attached to the thiazole was found to be beneficial for certain biological activities. nih.gov

The synthesis of such substituted systems often involves starting with appropriately substituted precursors. For example, 2-amino-4-p-chlorophenylthiazole-5-acetic acid incorporates a p-chlorophenyl group at the 4-position of the thiazole ring. nih.gov Similarly, the synthesis of 2-(6-acetamidobenzothiazolethio)acetic acid esters demonstrates the incorporation of an acetamido group on the benzene portion of a benzothiazole ring. mdpi.com The position of substituents can be crucial; studies on benzothiazole-2-thiol derivatives with amide linkages showed that moving a methoxy group from the 4-position to the 2-position of an attached phenyl ring significantly enhanced its antiproliferative activity in certain cell lines. nih.gov

The principles of S-alkylation and condensation are directly applicable to the synthesis of fused systems, with benzothiazoles being the most prominent example. The synthesis of 2-(benzothiazol-2-ylthio)acetic acid is a classic case, achieved by reacting 2-mercaptobenzothiazole with an alkali salt of a haloacetic acid. chemicalbook.com

More complex fused systems can also be constructed. For example, benzothiazolo[3,2-a]pyrimidine derivatives have been synthesized, where the acetyl group on the pyrimidine (B1678525) ring was used as a handle to introduce different thiazole ring systems via a thiosemicarbazone intermediate. nih.gov Another strategy involves the reaction of benzothiazol-2-yl-acetonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which then reacts with sulfonated guanidine (B92328) to form a novel benzothiazole pyrimidine sulfonamide ring system. nih.gov These advanced strategies highlight the modularity and versatility of synthetic routes leading to complex fused thiazole derivatives containing the thioacetic acid motif or its bioisosteres.

Hybrid Molecule Synthesis Incorporating Thiazolylthioacetic Acid Scaffolds

The creation of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is a prominent strategy in medicinal chemistry. This approach aims to develop new chemical entities with potentially enhanced or synergistic biological activities.

One notable method involves a two-stage process for producing novel hybrid molecules. researchgate.net This begins with the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, which yields the corresponding hydrazinocarbothioamides. researchgate.net These intermediates are then reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates in high yields. researchgate.net

Another approach focuses on the synthesis of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives. researchgate.net For instance, compounds such as 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide have been synthesized and investigated for their antimicrobial properties. researchgate.net

Furthermore, the thiazole framework has been integrated with other heterocyclic systems. For example, the synthesis of esters can be achieved by treating amines with ethyl bromoacetate, which are then converted to hydrazides using hydrazine (B178648) hydrate. researchgate.net Intramolecular cyclization of the resulting carbothioamide in a basic medium leads to the formation of a triazole ring. This can then be used to create a morpholine-triazole-penicillin hybrid through a Mannich reaction. researchgate.net The cyclocondensation of hydrazine carbothioamides or urea (B33335) with 2-bromo-1-(4-chlorophenyl)ethenone is another route to generate thiazole derivatives. researchgate.net

The versatility of the thiazole acetic acid scaffold is also demonstrated in the synthesis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid and its methyl ester. nih.gov The process involves the condensation of the methyl ester with various aromatic aldehydes to form Schiff-bases, which are subsequently reduced with sodium borohydride (B1222165) (NaBH4) to yield the corresponding amino esters. nih.gov Selective hydrolysis of these esters then provides the desired amino acids. nih.gov

Additionally, 2-(Thiophene-2-carbonylcarbamothioylthio)acetic acid has been utilized as a synthon to construct new thiazole and annulated thiazole derivatives. nih.gov This involves reacting it with reagents such as sulphuric acid, benzaldehyde, piperonal, and isatin (B1672199) under various conditions. nih.gov Starting from a furanylthiazole acetic acid, a novel series of benzoxazol-5-yl acetic acid derivatives have also been identified. nih.gov

A summary of representative hybrid molecules synthesized from thiazolylthioacetic acid scaffolds is presented below:

Starting MaterialReagentsProductReference
5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones, thiosemicarbazideDimethyl acetylenedicarboxylate (DMAD)Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates researchgate.net
AminesEthyl bromoacetate, hydrazine hydrate, basic media, Mannich reactionMorpholine-triazole-penicillin hybrid researchgate.net
Methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acidAromatic aldehydes, NaBH4, NaOH2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid nih.gov
2-(Thiophene-2-carbonylcarbamothioylthio)acetic acidSulphuric acid, benzaldehyde, piperonal, isatinNew thiazole and annulated thiazole derivatives nih.gov
Furanylthiazole acetic acidVariousBenzoxazol-5-yl acetic acid derivatives nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of thiazole derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. researchgate.net These approaches focus on the use of greener solvents, catalysts, and energy sources, as well as the development of more efficient reaction protocols. researchgate.netbohrium.com

Green Solvents and Catalysts: A significant shift has been observed towards the use of environmentally benign solvents. Water (H2O) and polyethylene (B3416737) glycol (PEG-600) have been found to be effective media for thiazole synthesis. bohrium.com For example, the synthesis of 2-alkylsulfanylthiazoles from α-bromo ketones and dithiocarbamates has been successfully carried out in water. bohrium.com Ionic liquids are also being employed as green solvents in the synthesis of 2,4-disubstituted thiazoles. bohrium.com

The use of reusable and non-toxic catalysts is another cornerstone of green thiazole synthesis. researchgate.net Nanochitosan and silica-supported tungstosilicic acid have been utilized as efficient and recyclable catalysts for the synthesis of 2-aminothiazoles and Hantzsch thiazole derivatives, respectively, leading to excellent yields. bohrium.combepls.com Magnetic nanoparticles have also been employed as catalysts that can be easily recovered and reused without a significant loss of activity. bohrium.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-mediated synthesis are emerging as powerful techniques to accelerate reaction rates, improve yields, and enhance selectivity. researchgate.netbohrium.commdpi.com These methods often lead to shorter reaction times and reduced energy consumption compared to conventional heating. bohrium.combepls.com For instance, a rapid, solvent- and catalyst-free synthesis of hydrazinyl thiazoles has been reported to occur within 30 seconds under microwave irradiation. researchgate.net Similarly, ultrasound irradiation has been shown to produce thiazole derivatives in good yields in shorter timeframes than traditional reflux methods. bohrium.combepls.com

Atom Economy and One-Pot Syntheses: Green synthetic strategies also emphasize atom economy, where a maximum number of atoms from the reactants are incorporated into the final product. bohrium.com One-pot, multi-component reactions are particularly effective in this regard, as they combine several synthetic steps into a single operation, reducing waste and simplifying purification processes. researchgate.netbepls.com An example is the one-pot, three-component synthesis of trisubstituted thiazoles, which offers advantages such as the use of a green solvent, shorter reaction times, and high yields. bepls.com

A summary of green synthetic approaches for thiazole derivatives is provided in the table below:

Green Chemistry ApproachExampleAdvantagesReference(s)
Green Solvents Water, PEG-600, Ionic LiquidsReduced environmental impact, readily available. bohrium.com
Green Catalysts Nanochitosan, Silica-supported tungstosilicic acid, Magnetic nanoparticlesReusable, non-toxic, high efficiency. bohrium.combepls.com
Energy-Efficient Methods Microwave irradiation, Ultrasound irradiationShorter reaction times, increased yields, reduced energy consumption. researchgate.netbohrium.combepls.commdpi.com
Process Intensification One-pot multi-component reactionsHigh atom economy, reduced waste, simplified procedures. researchgate.netbepls.com

The continuous development of these green and sustainable synthetic methods is crucial for the environmentally responsible production of this compound and its analogues.

Structure Activity Relationship Sar Studies of Thiazolylthioacetic Acid Derivatives

Role of the Thioether Linkage in Modulating Biological Activity

The thioether bond is more stable than disulfide bridges and peptide bonds, which can enhance the pharmacokinetic properties and bioavailability of the derivatives. frontiersin.org Its presence allows for specific spatial orientations of the aromatic thiazole (B1198619) ring and the acidic side chain, which is often crucial for binding to receptor sites or enzyme active sites.

Research has shown that the nature of the group attached to the sulfur atom can dramatically alter the pharmacological profile. For instance, in a series of thiazole derivatives, the replacement of the acetic acid moiety with other substituents via the thioether linkage has been explored to modulate activity. Studies on related thiazole compounds have demonstrated that the thioether bridge is integral for linking functional groups and contributing to pharmacological activity. frontiersin.org

The electronic properties of the thioether linkage can also play a role. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can be pivotal for the ligand-receptor binding affinity. The flexibility of the thioether bridge allows the molecule to adopt various conformations, one of which may be the bioactive conformation required for a specific biological effect.

Influence of Carboxylic Acid Moiety Modifications on Pharmacological Profiles

The carboxylic acid group of 2-(thiazol-2-ylthio)acetic acid is a key pharmacophore that significantly influences the molecule's physicochemical properties and biological activity. Modifications of this moiety have been extensively studied to optimize the pharmacological profiles of these derivatives.

Esterification of the carboxylic acid to its methyl ester has been shown to alter the activity of the compounds. In a study on 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, both the free acid and its methyl ester were used as starting materials for further derivatization, indicating that this modification is a viable strategy to modulate biological effects. nih.gov The conversion of the carboxylic acid to an ester can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the carboxylic acid can be converted to amides, hydrazides, or other functional groups to explore different interactions with biological targets. For example, the synthesis of 2-[(benzothiazol-2-yl)thio]acetyl chloride from the corresponding acid allows for the preparation of hydrazides, which can then be used to create a variety of pyrazole (B372694) and thiazole derivatives with potential antimicrobial activities. researchgate.net

The hydrophilic and charged nature of the carboxylic acid moiety can be advantageous for certain applications, such as use as a preservative agent in commercial products, as seen with (5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acids. nih.gov The anionic character of the carboxylate at physiological pH can facilitate strong ionic interactions with positively charged residues in the binding sites of enzymes or receptors.

The following table summarizes the influence of carboxylic acid modifications on the biological activity of some thiazole acetic acid derivatives.

Compound Modification of Carboxylic Acid Biological Activity Reference
2-amino-4-p-chlorophenylthiazole-5-acetic acidFree acidAnti-inflammatory, Immunosuppressive nih.gov
Methyl 2-amino-4-p-chlorophenylthiazole-5-acetateMethyl esterPrecursor for active compounds nih.gov
2-[(benzothiazol-2-yl)thio]acetyl hydrazideHydrazideIntermediate for antimicrobial agents researchgate.net
(5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acidFree acidAntibacterial, Antifungal nih.gov

Impact of Substituents on the Thiazole Ring on Biological Efficacy

Substituents on the thiazole ring play a pivotal role in determining the biological efficacy of this compound derivatives. The nature, position, and size of these substituents can profoundly affect the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

In a series of (5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acids, the substituent at the 5-position of the thiazole ring was found to be a key determinant of antimicrobial activity. nih.gov For instance, an octyl group at this position resulted in a compound with strong and broad-spectrum antibacterial and antifungal activities. nih.gov This highlights the importance of lipophilicity and steric factors in this series of compounds.

Similarly, in a study of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, the presence of a p-chlorophenyl group at the 4-position of the thiazole ring was a constant feature in a series of compounds showing anti-inflammatory and immunosuppressive activities. nih.gov Further modifications at the 2-amino group led to a range of activities, with 2-aralkyl-alpha-sulphoderivatives exhibiting the most potent effects. nih.gov

The electronic effects of substituents on the thiazole ring are also crucial. Electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby influencing its reactivity and its ability to form key interactions with biological macromolecules. For example, in other classes of thiazole derivatives, the presence of electron-withdrawing groups like nitro or electron-donating groups like methoxy (B1213986) on a phenyl ring attached to the thiazole moiety has been shown to be beneficial for antimicrobial activity.

The following table presents data on the impact of thiazole ring substituents on the biological activity of selected thiazole acetic acid derivatives.

Compound Substituent(s) on Thiazole Ring Biological Activity Reference
(5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid5-octyl, 2-methylPotent antimicrobial nih.gov
2-amino-4-p-chlorophenylthiazole-5-acetic acid2-amino, 4-p-chlorophenylAnti-inflammatory, Immunosuppressive nih.gov
2-N-aralkyl-alpha-sulphoderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid2-(N-aralkyl-alpha-sulpho), 4-p-chlorophenylMost efficacious immunosuppressive and anti-inflammatory nih.gov
SMVA-42 (a thiazole acetic acid derivative)Specific substitution pattern (not fully disclosed)Vasoconstrictor (alpha-1 agonist) nih.gov

Conformational Analysis and Stereochemical Implications in SAR

The three-dimensional structure and stereochemistry of this compound derivatives are fundamental to their biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which is critical for the molecule's ability to fit into a specific binding site on a biological target.

The thioether linkage, while providing some flexibility, also imposes certain conformational preferences. The rotational barriers around the C-S and S-C bonds will dictate the preferred orientations of the thiazole ring relative to the acetic acid side chain. These preferred conformations can be crucial for aligning the key interacting groups—such as the thiazole nitrogen, the sulfur atom, and the carboxyl group—in the correct geometry for optimal binding.

While specific conformational analysis studies on this compound itself are not widely reported in the provided context, the principles of conformational analysis in similar drug-like molecules are well-established. Computational modeling and techniques like NMR spectroscopy can be employed to determine the low-energy conformations of these derivatives in solution.

Stereochemistry can also have profound implications for biological activity. The introduction of chiral centers, for instance, by substitution on the acetic acid side chain or on a substituent on the thiazole ring, would lead to enantiomers or diastereomers. It is common for different stereoisomers of a drug to have significantly different pharmacological activities, with one isomer being highly active while the other is much less active or even has a different type of activity.

In the study of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, the formation of alpha-sulphoderivatives introduces a chiral center. nih.gov The potent activity of these derivatives suggests that a specific stereochemical configuration may be responsible for the enhanced immunosuppressive and anti-inflammatory effects. nih.gov A detailed stereochemical investigation would be necessary to confirm this and to identify the eutomer (the more active stereoisomer).

The understanding of conformational and stereochemical factors is integral to the rational design of more potent and selective analogs of this compound.

Biological Activities and Therapeutic Potential of Thiazolylthioacetic Acid Derivatives

Antimicrobial Research Applications

The antimicrobial potential of thiazolylthioacetic acid derivatives has been extensively investigated, revealing a broad spectrum of activity against various microbial pathogens. These studies are crucial in the search for new agents to combat the growing threat of antimicrobial resistance.

Derivatives of thiazolylthioacetic acid have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Novel 1β-methylcarbapenems incorporating a 4-substituted thiazol-2-ylthio moiety have shown potent activity against multi-resistant Gram-positive bacteria. nih.gov Specifically, compounds SM-197436, SM-232721, and SM-232724 were effective against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of ≤4 μg/ml. nih.gov Furthermore, SM-232724 exhibited strong bactericidal activity against MRSA. nih.gov These carbapenems were also highly active against various streptococci, including penicillin-resistant Streptococcus pneumoniae, with MICs ranging from ≤0.063 to 0.5 μg/ml. nih.gov Against ampicillin-resistant Enterococcus faecium, these drugs were the most active β-lactams tested. nih.gov

In the realm of Gram-negative bacteria, these carbapenems displayed high activity against Haemophilus influenzae, Moraxella catarrhalis, and Bacteroides fragilis. nih.gov Their activity was comparable to imipenem (B608078) against Escherichia coli, Klebsiella pneumoniae, and Proteus spp. nih.gov

Other studies have also highlighted the broad-spectrum antibacterial activity of various thiazole (B1198619) derivatives. biointerfaceresearch.commdpi.com For instance, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids showed strong antibacterial activity against the tested microbes, with the exception of gram-negative bacteria. nih.gov Additionally, newly synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives demonstrated antibacterial activity, primarily against Gram-positive bacterial strains, with some compounds showing activity comparable or even superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov

Antibacterial Activity of Thiazolylthioacetic Acid Derivatives
DerivativeBacterial StrainActivity
SM-197436, SM-232721, SM-232724Methicillin-resistant Staphylococcus aureus (MRSA)MIC90 ≤4 µg/ml
SM-197436, SM-232721, SM-232724Methicillin-resistant Staphylococcus epidermidis (MRSE)MIC90 ≤4 µg/ml
SM-197436, SM-232721, SM-232724Penicillin-resistant Streptococcus pneumoniaeMICs ≤0.063 to 0.5 µg/ml
SM-197436, SM-232721, SM-232724Ampicillin-resistant Enterococcus faeciumMIC90 8 to 16 µg/ml
SM-197436, SM-232721, SM-232724Haemophilus influenzae, Moraxella catarrhalis, Bacteroides fragilisHighly active
(5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acidsVarious bacteria (excluding Gram-negative)Strong activity
(2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivativesGram-positive bacteriaMIC = 3.91 mg/L for most active compounds

Thiazolylthioacetic acid derivatives have also been investigated for their effectiveness against fungal pathogens.

A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids demonstrated notable antifungal activities. nih.gov One compound, in particular, overcame the weak antifungal activity of parabens. nih.gov

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against Candida albicans strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 7.81 µg/mL. nih.gov The Minimum Fungicidal Concentrations (MFCs) were found to be 2-4 times higher than the MIC values. nih.gov The low cytotoxicity of these derivatives against erythrocytes further highlights their potential as antifungal agents. nih.gov

Other studies on thiazole derivatives have also reported promising antifungal activity. mdpi.com For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed potential antifungal activity comparable to fluconazole. jchemrev.com Thiazolidine-2,4-dione (TZD) derivatives have also been explored for their antifungal properties. nih.gov

Antifungal Activity of Thiazolylthioacetic Acid Derivatives
DerivativeFungal StrainActivity
(5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acidsVarious fungiStronger than parabens
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicansMIC: 0.008–7.81 µg/mL
4-(4-bromophenyl)-thiazol-2-amine derivativesFungiComparable to fluconazole

The emergence of multi-drug resistant tuberculosis has necessitated the search for new anti-mycobacterial agents, and thiazole derivatives have shown promise in this area. asianpubs.org

A series of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives were synthesized and evaluated for their in vitro anti-mycobacterial activity. nih.gov Some of these compounds displayed feeble activity against a strain of Mycobacterium tuberculosis and Mycobacterium avium. nih.gov

In another study, a series of 2-(phenylthio) benzoylarylhydrazone derivatives were synthesized and tested against Mycobacterium tuberculosis. Two of the eight compounds, the 5-nitro-2-furyl and 5-nitro-2-thienyl analogues, demonstrated significant inhibitory effects. nih.gov

Furthermore, a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated against the H37Rv strain of Mycobacterium tuberculosis. rsc.org Eight of the twenty-six compounds inhibited the growth of the mycobacterium. rsc.org

The antimicrobial activity of thiazole derivatives is believed to occur through various mechanisms. One proposed mechanism involves the inhibition of cell wall synthesis. For example, the bactericidal effect of cefpodoxime, a thiazole-containing cephalosporin, is attributed to the suppression of peptidoglycan synthesis in the bacterial cell wall. jchemrev.com

Another proposed mechanism is the disruption of the cell membrane. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their insertion into the microbial cell membrane, leading to leakage of cytoplasmic contents and cell death. mdpi.com

Inhibition of crucial bacterial enzymes is also a key mechanism. For instance, some thiazole-quinolinium derivatives have been shown to induce FtsZ polymerization in bacterial cells, thereby blocking a critical step in bacterial cell division. jchemrev.com Docking studies have suggested that the inhibition of the E. coli MurB enzyme could be a putative mechanism for the antibacterial activity of certain heteroaryl(aryl) thiazole derivatives. mdpi.com For antifungal activity, inhibition of 14α-lanosterol demethylase is a probable mechanism. mdpi.com

Anticancer Research Applications

Thiazole derivatives have emerged as a significant class of heterocyclic compounds with notable anticancer properties, owing to their affinity for various biological targets involved in cancer progression. nih.gov

Numerous studies have demonstrated the anti-proliferative effects of thiazolylthioacetic acid derivatives on a range of cancer cell lines.

A novel series of 2,4-disubstituted thiazole derivatives were evaluated for their anticancer activity as tubulin polymerization inhibitors. nih.gov One compound, in particular, was the most effective inhibitor of tubulin polymerization, surpassing the reference compound combretastatin (B1194345) A-4. nih.gov Another study on new thiazole-2-acetamide derivatives as tubulin polymerization inhibitors identified a compound that was highly effective against the prostate PC-3 cancer cell line and showed strong anti-proliferative activity against the MCF-7 breast cancer cell line. nih.gov

A newly synthesized thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, exhibited strong cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov

Furthermore, a library of phenylacetamide derivatives containing the benzothiazole (B30560) nucleus was synthesized and tested for its anti-proliferative activity in pancreatic and paraganglioma cancer cell lines. mdpi.com Many of these derivatives showed improved anti-proliferative activity compared to the lead compound. mdpi.com

Anti-proliferative Effects of Thiazolylthioacetic Acid Derivatives
DerivativeCancer Cell LineEffect
2,4-disubstituted thiazole derivativeVariousInhibition of tubulin polymerization
Thiazole-2-acetamide derivativeProstate (PC-3), Breast (MCF-7)Potent anti-proliferative activity
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrileLiver (HepG-2), Breast (MCF-7)Strong cytotoxic effect
Phenylacetamide derivatives with benzothiazole nucleusPancreatic, ParagangliomaImproved anti-proliferative activity

Apoptosis Induction and Cell Cycle Modulation Studies

Thiazole derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, and modulate the cell cycle in cancer cells. nih.govnih.gov

Certain novel thiazole-based derivatives have been shown to trigger apoptosis by activating key proteins in the apoptotic cascade. nih.gov For instance, specific compounds have been observed to significantly increase the levels of caspase-9, a crucial initiator caspase, leading to the activation of executioner caspases like caspase-3. nih.gov This cascade ultimately results in the dismantling of the cell. nih.gov The pro-apoptotic protein Bax also plays a role in this process, with some thiazole derivatives promoting its upregulation. nih.gov

In addition to inducing apoptosis, these compounds can also influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. Some synthetic derivatives have been found to cause an arrest in the G1 phase of the cell cycle in certain cancer cell lines. nih.gov This prevents the cells from progressing to the DNA synthesis (S) phase, effectively halting their proliferation.

Inhibition of Specific Oncogenic Pathways (e.g., c-MET kinase, Focal Adhesion Kinase)

The anticancer effects of thiazole derivatives are also attributed to their ability to inhibit specific signaling pathways that are crucial for cancer cell growth and survival.

One such target is the c-MET kinase, a receptor tyrosine kinase that is often overexpressed in various cancers. nih.gov Inhibition of c-MET can disrupt downstream signaling pathways involved in cell proliferation, survival, and migration. nih.gov

Another important target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival. nih.gov FAK inhibitors have been shown to enhance the antitumor response of radiation therapy, in part by increasing the infiltration of cancer-fighting CD8+ T cells into the tumor microenvironment. nih.gov

Anti-metastatic Properties and Invasion Inhibition

The spread of cancer cells from the primary tumor to other parts of the body, a process known as metastasis, is a major cause of cancer-related mortality. Thiazolidinone derivatives, a class of compounds containing a thiazole ring, have shown potential in inhibiting metastasis. This is often achieved by targeting enzymes and pathways that are critical for cancer cell invasion and migration.

Anti-inflammatory Research Applications

Thiazole and its derivatives have been investigated for their anti-inflammatory properties, with research focusing on their ability to modulate key inflammatory pathways and mediators. pensoft.netnih.govmdpi.com

Modulation of Inflammatory Mediators and Pathways (e.g., COX, LOX)

The anti-inflammatory effects of these compounds are often linked to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comrsc.org These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. mdpi.comnih.gov

Cyclooxygenase (COX) Inhibition: Some thiazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation. nih.gov

Lipoxygenase (LOX) Inhibition: Thiazole derivatives have also demonstrated the ability to inhibit 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). mdpi.comnih.gov Inhibition of the 5-LOX pathway reduces the production of leukotrienes, which are involved in various inflammatory processes. biorxiv.org Some derivatives have shown dual inhibition of both COX and LOX pathways. mdpi.comnih.gov

Cholinesterase Inhibition and its Link to Anti-inflammatory Responses

Interestingly, research has uncovered a link between the inhibition of cholinesterase enzymes and anti-inflammatory responses. nih.govmdpi.com Acetylcholinesterase (AChE) inhibitors, by increasing the levels of the neurotransmitter acetylcholine, can modulate the inflammatory cascade. nih.govnih.gov This "cholinergic anti-inflammatory pathway" is a powerful mechanism by which the body regulates inflammation. mdpi.com Studies have shown that cholinesterase inhibitors can suppress the production of pro-inflammatory cytokines. nih.govgoogle.com

Enzyme Inhibition Studies

The therapeutic potential of thiazole derivatives extends to their ability to inhibit a variety of enzymes implicated in different diseases. nih.gov

Enzyme TargetTherapeutic Area
Protein Kinases
c-MET kinaseCancer
Focal Adhesion Kinase (FAK)Cancer
Casein Kinase II (CK2)Cancer
B-RAFV600E kinaseCancer
Inflammatory Enzymes
Cyclooxygenase (COX)Inflammation
Lipoxygenase (LOX)Inflammation
Other Enzymes
CholinesteraseNeurological Disorders, Inflammation
Topoisomerase IICancer

Protein Kinase Inhibition: As mentioned earlier, thiazole derivatives have been developed as inhibitors of various protein kinases involved in cancer, including c-MET, FAK, Casein Kinase II (CK2), and B-RAFV600E. nih.gov

Topoisomerase II Inhibition: Some thiazole derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme essential for DNA replication and cell division. nih.gov By inhibiting this enzyme, these compounds can induce DNA damage and trigger cell death in cancer cells. nih.gov

Emerging Biological Activities and Novel Therapeutic Targets

Beyond their well-established roles as enzyme inhibitors, derivatives of thiazolylthioacetic acid are being explored for a variety of other biological activities, pointing to novel therapeutic applications. The versatility of the thiazole scaffold allows for the development of compounds with antimicrobial, anticancer, and cardiovascular effects. eurekaselect.comresearchgate.net

A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids have demonstrated significant antimicrobial activity. nih.gov One derivative, featuring an octyl group, showed broad-spectrum antibacterial and antifungal properties that were, in some cases, superior to commercial preservatives like parabens, while also exhibiting lower cytotoxicity. nih.gov Other research has highlighted the potential of pyrazolyl–thiazole derivatives of thiophene (B33073) as potent antimicrobial agents against various bacterial and fungal strains. nih.gov

In the realm of cardiovascular research, new thiazole acetic acid derivatives have been tested for their effects on isolated rat hearts and blood vessels. nih.gov One such derivative, SMVA-42, was found to induce contractile responses in aortic tissue, suggesting an agonistic effect at the alpha-1 adrenergic receptor, which could have implications for blood pressure regulation. nih.gov The diverse pharmacological profile of thiazole derivatives continues to expand, with ongoing research identifying activities such as antitumor, anti-inflammatory, and anticonvulsant effects, making this class of compounds a rich source for future drug discovery. eurekaselect.comresearchgate.net

Computational Approaches in Thiazolylthioacetic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. brieflands.com This method is instrumental in understanding the structural basis of a ligand's biological activity by modeling the interactions at the binding site of a specific target. For derivatives of thiazolylthioacetic acid, docking studies have been crucial in identifying potential biological targets and elucidating the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern their binding affinity.

Researchers have employed molecular docking to explore the potential of thiazole-based compounds against a variety of biological targets. For instance, docking studies on ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates were performed to predict their binding modes within the active sites of cyclooxygenase-1 (COX-1) and COX-2, enzymes implicated in inflammation. brieflands.com A good correlation was observed between the predicted binding affinities in COX-2 and the experimentally determined anti-inflammatory activity. brieflands.com

In the field of oncology, molecular docking has been used to investigate thiazole (B1198619) derivatives as potential tubulin polymerization inhibitors. nih.govnih.gov These studies aimed to identify the binding interactions within the colchicine (B1669291) binding site of tubulin. nih.gov The analysis revealed that specific structural features, such as the sulfur atom of the thiazole ring and amide linkers, could form crucial hydrogen bonds with key amino acid residues like ThrB353 and GlnB247, explaining their cytotoxic activity. nih.gov

Furthermore, the antimicrobial potential of thiazole derivatives has been explored through docking simulations against microbial enzymes. Studies have shown that substituted thiazoles exhibit a strong binding affinity for glucosamine-6-phosphate synthase, a vital enzyme in the bacterial cell wall synthesis pathway. researchgate.net The insights gained from these simulations help to explain why certain substitutions, such as nitro (NO2) and methoxy (B1213986) (OCH3) groups, can significantly enhance antimicrobial activity. researchgate.net

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

Compound ClassBiological TargetKey FindingsReference(s)
Ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetatesCyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Predicted binding modes correlated well with observed anti-inflammatory activity, particularly for COX-2. brieflands.com
2,4-Disubstituted thiazole derivativesTubulin (Colchicine binding site)Identified key hydrogen bonding and hydrophobic interactions responsible for inhibitory activity. nih.govnih.gov
2,4-Disubstituted thiazolesGlucosamine-6-phosphate synthaseShowed that compounds with NO2 and OCH3 groups have a greater binding affinity for the target enzyme. researchgate.net
Thiazole-based thiazolidinone derivativesα-Amylase and α-GlucosidaseProvided insights into the inhibitory potential against enzymes involved in carbohydrate metabolism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models translate molecular structures into numerical descriptors—representing physicochemical properties like electronic, steric, and hydrophobic features—and use them to build a mathematical equation that can predict the activity of new, untested compounds. mdpi.comresearchgate.net This approach is fundamental for optimizing lead compounds and designing new derivatives with improved potency. researchgate.net

For thiazole derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, particularly antimicrobial effects. ijpsdronline.com In a typical QSAR study, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. laccei.org

A study on aryl thiazole derivatives developed statistically significant 2D and 3D-QSAR models for their antibacterial activity. ijpsdronline.com The 2D-QSAR model revealed that topological descriptors were major contributors to the activity, while the 3D-QSAR model highlighted the importance of electrostatic fields around the molecule in determining binding affinities. ijpsdronline.com Another QSAR study on 2,4-disubstituted thiazoles as antimicrobial agents identified the molecular connectivity index (2χv) and Kier's shape index (κα3) as key parameters for activity, suggesting these features are crucial for interaction with microbial target sites. researchgate.net The predictive ability of these models provides a roadmap for designing more potent antimicrobial agents based on the thiazole scaffold. researchgate.netijpsdronline.com

Table 2: QSAR Models for Thiazole Derivatives

Activity ProfileModel TypeKey DescriptorsStatistical SignificanceReference(s)
Antimicrobial (Gram-positive bacteria)2D-QSART_C_C_4 (Topological descriptor)r² = 0.9521, q² = 0.8619 ijpsdronline.com
Antimicrobial (Gram-positive bacteria)3D-QSARElectrostatic and Steric fieldsq² = 0.8283, predictive r² = 0.4868 ijpsdronline.com
AntimicrobialMulti-target QSARMolecular connectivity index (2χv), Kier's shape index (κα3)Not specified researchgate.net
5-Lipoxygenase (5-LOX) Inhibition2D-QSARNot specifiedr² = 0.626, test set r² = 0.621 laccei.org

Theoretical Studies on Reaction Mechanisms and Molecular Stability

Theoretical studies, primarily using quantum mechanics methods like Density Functional Theory (DFT), provide deep insights into the intrinsic properties of molecules such as 2-(Thiazol-2-ylthio)acetic acid. nih.govnih.gov These calculations can predict molecular geometry, electronic structure, stability, and the energy landscape of chemical reactions. By analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can understand a molecule's reactivity and its potential for electronic transitions. nih.gov

For thiazole-containing compounds, DFT calculations have been used to confirm molecular stability and analyze charge transfer phenomena. nih.gov For example, in a study of organic salts based on 2,4-dioxothiazolidine-5-acetic acid, DFT calculations at the M06/6-311G(d,p) level of theory were used to optimize the molecular structures and analyze natural bond orbitals (NBOs) and FMOs, which confirmed the stability of the synthesized compounds. nih.gov

In Silico Screening and Virtual Library Design for Lead Identification

In silico screening, also known as virtual screening, is a powerful computational strategy used in drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a drug target. frontiersin.orgnih.gov This approach allows for the rapid and cost-effective identification of "hit" or "lead" compounds from vast virtual libraries, which can then be synthesized and tested experimentally. frontiersin.orgnih.gov The this compound scaffold and related structures are excellent candidates for inclusion in such virtual libraries due to their versatile chemical nature and proven biological relevance.

A prominent example of this approach involved a virtual fragment screening to identify inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and cancer therapy. frontiersin.orgnih.gov In that study, researchers identified 2-(thiophen-2-yl)acetic acid, a close structural analog of thiazolylthioacetic acid, as a suitable chemical platform for developing potent mPGES-1 inhibitors. frontiersin.orgnih.gov This success demonstrates the power of in silico methods to pinpoint promising molecular scaffolds.

Similarly, a structure-based virtual screening successfully identified 2-arylthiazole-4-carboxylic acids as a novel class of high-affinity ligands for the CaMKIIα Hub domain, a target for neurological disorders. researchgate.net This highlights the ability of virtual screening to discover novel classes of compounds for challenging biological targets.

Once a promising scaffold is identified, virtual libraries can be designed around it. This involves creating a large, diverse set of virtual compounds by systematically modifying the core structure with various functional groups. These libraries can then be screened in silico against the target of interest to identify derivatives with potentially improved potency, selectivity, and pharmacokinetic properties, thereby guiding future synthetic efforts in a highly targeted and efficient manner. nih.govnih.gov

Future Directions and Advanced Research Perspectives

Development of Innovative Synthetic Methodologies for Accessing Diverse Analogues

The exploration of the full therapeutic potential of 2-(thiazol-2-ylthio)acetic acid is intrinsically linked to the ability to synthesize a diverse range of analogues. Future research will prioritize the development of novel and efficient synthetic strategies to overcome the limitations of current methods. These innovative methodologies will aim for greater flexibility, allowing for the introduction of a wide variety of substituents and functional groups onto the thiazole (B1198619) ring, the acetic acid side chain, and the thioether linkage.

One promising direction is the use of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. Furthermore, the development of one-pot multicomponent reactions will be crucial for rapidly generating libraries of analogues from simple starting materials. mdpi.com The application of green chemistry principles, including the use of environmentally benign solvents and catalysts, will also be a key consideration in these new synthetic routes. mdpi.com These advancements will not only facilitate a more comprehensive exploration of the structure-activity relationship but also provide a more sustainable and cost-effective means of producing these valuable compounds.

Advanced SAR Elucidation Through Targeted Molecular Engineering

A deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective drug candidates. Future research will employ advanced molecular engineering techniques to precisely dissect the contributions of different structural features of this compound to its biological activity. This will involve the systematic modification of the molecule and the evaluation of the resulting analogues in a panel of biological assays.

Key areas of focus for molecular engineering will include:

Modification of the Thiazole Ring: Introducing various substituents at different positions of the thiazole ring to probe the impact on target binding and selectivity.

Alterations to the Acetic Acid Side Chain: Exploring the effects of modifying the length, rigidity, and acidity of the acetic acid moiety on pharmacokinetic and pharmacodynamic properties.

By combining these targeted modifications with computational modeling and biophysical techniques, researchers can build a detailed three-dimensional SAR map. This will provide invaluable insights into the key interactions between the compound and its biological targets, guiding the design of next-generation analogues with optimized efficacy and reduced off-target effects.

Exploration of Polypharmacology and Multi-target Directed Ligands

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases. nih.gov The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a more effective therapeutic strategy for multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold is well-suited for the development of multi-target directed ligands (MTDLs) due to its ability to interact with a variety of biological targets. nih.govnih.gov

Investigation of New Biological Targets and Unexplored Disease Areas

While this compound and its derivatives have shown promise in areas like cancer and infectious diseases, their full therapeutic potential remains largely untapped. nih.govnih.gov Future research will venture into unexplored disease areas to identify new biological targets and therapeutic applications for this versatile scaffold. This will involve high-throughput screening of compound libraries against a wide range of biological targets, including enzymes, receptors, and ion channels implicated in various pathologies.

Emerging areas of interest for the application of this compound derivatives include:

Neurodegenerative Diseases: Investigating the potential of these compounds to modulate targets involved in Alzheimer's and Parkinson's disease.

Inflammatory Disorders: Exploring their ability to inhibit key inflammatory mediators and pathways.

Metabolic Diseases: Assessing their potential as therapeutic agents for conditions like diabetes and obesity.

The discovery of novel biological targets will not only expand the therapeutic utility of the this compound scaffold but also provide new insights into the underlying mechanisms of various diseases.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govijsrst.com These powerful computational tools can analyze vast datasets, identify complex patterns, and make predictions with a high degree of accuracy, significantly accelerating the design and development of new drugs. nih.govmdpi.com In the context of this compound, AI and ML will play a pivotal role in several key areas.

Predictive Modeling: AI algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing for the in silico screening of large compound libraries and the prioritization of the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design novel analogues of this compound with desired properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. researchgate.net

Target Identification and Validation: ML algorithms can analyze large-scale biological data to identify new potential targets for this compound and its derivatives. mdpi.com

By integrating AI and ML into the drug discovery pipeline, researchers can streamline the entire process, from hit identification to lead optimization, ultimately reducing the time and cost associated with bringing new therapies to the clinic. ijsrst.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Thiazol-2-ylthio)acetic acid derivatives, and how can reaction byproducts be minimized?

  • Methodological Answer : Optimized synthesis often involves nucleophilic substitution reactions between thiazole derivatives and halogenated acetic acids. For example, using ethanol as a solvent with catalytic glacial acetic acid under reflux (60–80°C) minimizes side reactions like oxidation or disulfide formation. Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity . Evidence from triazole-thioacetate syntheses shows that controlling stoichiometry (1:1.2 molar ratio of thiol to halide) reduces byproducts .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

  • Methodological Answer : Combine spectral techniques:

  • IR spectroscopy to confirm thioether (C-S) and carboxylic acid (O-H) functional groups (e.g., peaks at 2550–2600 cm⁻¹ for S-H and 1700–1750 cm⁻¹ for C=O) .
  • ¹H/¹³C NMR to verify substitution patterns (e.g., thiazole ring protons at δ 7.2–8.5 ppm) .
  • HPLC-DAD with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) ensures ≥95% purity .

Q. What are the key physical and chemical properties of this compound relevant to experimental handling?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
  • Stability : Degrades under strong oxidative conditions (e.g., H₂O₂) or prolonged UV exposure. Store at 2–8°C in amber vials .
  • pKa : Computational studies (B3LYP/6-311+G(d,p)) estimate carboxylic acid pKa ~2.8–3.2, influencing protonation-dependent reactivity .

Advanced Research Questions

Q. How do tautomeric equilibria (thione-thiol) impact the reactivity and biological activity of this compound?

  • Methodological Answer : Thione-thiol tautomerism alters electrophilicity. Use DFT calculations to model stability:

  • Thiol form dominates in aqueous solution (ΔG ≈ 1.2 kcal/mol lower than thione) .
  • Aromaticity indices (NICS) and Fukui reactivity parameters predict nucleophilic attack sites (e.g., sulfur atoms in thiol form) . Experimental validation via UV-Vis (λmax shifts at pH 4–7) correlates with tautomeric populations .

Q. What strategies mitigate unintended oxidation during the synthesis of thiazole-thioacetate conjugates?

  • Methodological Answer :

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent aerobic oxidation of thiol intermediates .
  • Antioxidants : Add 1–2% ascorbic acid or EDTA to chelate metal catalysts .
  • Low-temperature protocols : For oxidation-prone intermediates (e.g., ethyl 2-phenyl-2-(thiazol-2-yl)acetate), limit temperatures to ≤40°C .

Q. How can molecular docking guide the design of bioactive this compound derivatives?

  • Methodological Answer :

  • Target selection : Focus on enzymes with cysteine residues (e.g., SARS-CoV-2 Mpro) due to thioacetate’s S-nucleophilicity .
  • Docking workflow : Use AutoDock Vina with optimized force fields. Derivatives with 4-phenyl-1,2,4-triazole moieties show enhanced binding (ΔG ≈ -9.2 kcal/mol) to kinase targets .
  • Validation : Compare docking poses with X-ray crystallography (e.g., PDB: 6LU7) to refine scoring functions .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in biological matrices?

  • Methodological Answer :

  • Sample prep : Use SPE cartridges (C18) to isolate degradation products (e.g., thiazole-2-thiol) from plasma .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 213 → 171 for the parent ion) with a LOQ of 10 ng/mL .
  • Degradant identification : HRMS (Q-TOF) with isotopic pattern matching confirms sulfonic acid derivatives (m/z 229.0358) .

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